molecular formula C7H5FNNaO4S B13168988 Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate

Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate

Cat. No.: B13168988
M. Wt: 241.17 g/mol
InChI Key: WZYMBYINLWVHDU-UHFFFAOYSA-M
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Description

Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate (CAS No. 1511751-25-9) is a sulfinate salt with the molecular formula C₇H₅FNNaO₄S and a molecular weight of 241.17 g/mol . It features a benzene ring substituted with a fluorine atom (position 4), a methyl group (position 2), a nitro group (position 5), and a sulfinate group (position 1). This compound is used in organic synthesis, particularly in reactions involving sulfinate intermediates, such as nucleophilic substitutions or radical couplings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-fluoro-2-methyl-5-nitrobenzene. The reaction conditions often include the use of sodium sulfite as a sulfonating agent under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, where the reaction is carried out in reactors designed to handle the exothermic nature of the sulfonation reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate exerts its effects involves its interaction with various molecular targets. The sulfonate group can participate in ionic interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can influence the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound belongs to the sulfinic acid derivative family, characterized by the –SO₂⁻ group. Key comparisons with similar compounds are outlined below:

Sodium 5-bromo-2-fluorobenzene-1-sulfinate

  • Molecular Formula : C₆H₄BrFO₂S
  • Key Features : Lacks nitro and methyl substituents but includes bromine at position 3. Bromine’s higher atomic radius and polarizability may enhance electrophilic reactivity compared to the nitro group in the target compound .

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide

  • Molecular Formula : C₆H₄ClFN₂O₄S
  • Key Features : Replaces the sulfinate group (–SO₂⁻) with a sulfonamide (–SO₂NH₂) and substitutes chlorine at position 5. The sulfonamide group increases hydrogen-bonding capacity, influencing solubility and biological activity .
  • Reactivity : Sulfonamides are less nucleophilic than sulfinates, making them more stable but less reactive in coupling reactions.

4-Fluoro-3-nitrobenzenesulfonyl Chloride

  • Molecular Formula: C₆H₃ClFNO₄S
  • Key Features : Contains a sulfonyl chloride (–SO₂Cl) group instead of sulfinate. Sulfonyl chlorides are highly reactive in forming sulfonamides or sulfonate esters .
  • Application : Used as an electrophilic reagent, contrasting with the nucleophilic character of sulfinates.

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Substituents Reactivity Profile
Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate 241.17 Sulfinate (–SO₂⁻) F, CH₃, NO₂ High nucleophilicity, radical stability
Sodium 5-bromo-2-fluorobenzene-1-sulfinate 226.06 Sulfinate (–SO₂⁻) F, Br Moderate electrophilicity due to Br
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide 266.34 Sulfonamide (–SO₂NH₂) F, Cl, NO₂ Low nucleophilicity, high stability
4-Fluoro-3-nitrobenzenesulfonyl chloride 239.61 Sulfonyl chloride (–SO₂Cl) F, NO₂ High electrophilicity, hydrolytically reactive

Biological Activity

Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C6_6H5_5FNO4_4S, with a molecular weight of approximately 202.17 g/mol. The presence of a fluoro group, nitro group, and a sulfinic acid moiety contributes to its reactivity and potential biological effects. The structure can be summarized as follows:

Component Description
FluorineEnhances electronic properties affecting reactivity
Nitro groupPotential for redox reactions and interaction with biological molecules
Sulfinic acidMay contribute to biological activity through redox mechanisms

The nitro group in this compound can undergo reduction to form reactive intermediates that may interact with various biological targets. These interactions can lead to significant biological effects, including antimicrobial and anti-inflammatory activities, which are common among nitro-substituted compounds.

Antimicrobial Activity

Nitro-substituted compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar activities due to its structural characteristics. For example, derivatives of nitrobenzene have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for potential use in treating infections .

Anti-inflammatory Properties

Compounds containing sulfinic acid groups often display anti-inflammatory effects. The proposed mechanism involves the modulation of oxidative stress within cells, which can lead to reduced inflammation markers. Further studies are necessary to confirm these effects specifically for this compound.

Study on Structure-Activity Relationships (SAR)

A study examined various derivatives of nitro-substituted benzene compounds, including those with sulfinic acid functionalities. The findings suggested that modifications in substituents significantly influenced the biological activity of these compounds. For instance, compounds with electron-withdrawing groups (like fluorine) generally exhibited enhanced potency against certain pathogens compared to their counterparts .

Cytotoxicity Assessments

In vitro studies have been conducted to evaluate the cytotoxic effects of similar nitro-substituted compounds on cancer cell lines. These studies indicated that while some derivatives showed promising antitumor activity, the selectivity and safety profiles varied widely among different compounds. This compound's cytotoxic profile remains to be thoroughly investigated .

Summary Table of Biological Activities

Activity Type Potential Effects References
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulation of oxidative stress
CytotoxicityVaries among derivatives; requires further study

Properties

Molecular Formula

C7H5FNNaO4S

Molecular Weight

241.17 g/mol

IUPAC Name

sodium;4-fluoro-2-methyl-5-nitrobenzenesulfinate

InChI

InChI=1S/C7H6FNO4S.Na/c1-4-2-5(8)6(9(10)11)3-7(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1

InChI Key

WZYMBYINLWVHDU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])F.[Na+]

Origin of Product

United States

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